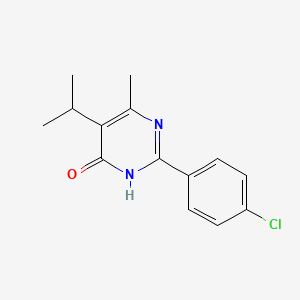

2-(4-Chlorophenyl)-6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

61442-46-4 |

|---|---|

Molecular Formula |

C14H15ClN2O |

Molecular Weight |

262.73 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-5-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H15ClN2O/c1-8(2)12-9(3)16-13(17-14(12)18)10-4-6-11(15)7-5-10/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

JTTIVOJXDPWNKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-isopropyl-6-methylpyrimidine Intermediate

- The intermediate 4-chloro-2-isopropyl-6-methylpyrimidine is synthesized using phosphorus oxychloride (POCl3) as a chlorinating agent.

- This step involves chlorination of a hydroxy-substituted pyrimidine precursor.

- The intermediate is typically used directly in subsequent substitution reactions without purification to improve efficiency in small-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr) for 4-Chlorophenyl Group Introduction

- The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution on the 4-chloro-pyrimidine intermediate.

- Amines or other nucleophiles react with the 4-chloro position to displace the chlorine atom.

- This reaction is often carried out in solvents such as dichloromethane (DCM) or isopropanol under reflux conditions.

- Sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) are used as base and phase transfer catalyst, respectively, to facilitate the reaction.

Buchwald-Hartwig Coupling for Amino-Linker Attachment

- In some synthetic routes, Buchwald-Hartwig amination is employed to couple amino-linker derivatives with halogenated pyrimidine compounds.

- This palladium-catalyzed cross-coupling uses Pd2(dba)3 as the catalyst, tBu-Xphos as the ligand, and sodium tert-butoxide (NaOtBu) as the base.

- The reaction is performed in methyl tetrahydrofuran (MeTHF) at 80–100°C for 0.5 to 8 hours.

- This method allows for the efficient formation of C-N bonds, crucial for attaching complex substituents to the pyrimidine ring.

Preparation of Amino-Substituted Pyrimidine Derivatives

- Amino-substituted bicyclic intermediates such as 3-(5-methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine are prepared via Boc-protection, hydrazine substitution, and deprotection steps.

- These intermediates are then coupled with halogenated pyrimidine derivatives using SNAr or Buchwald coupling to yield the target compound or its analogs.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of pyrimidine | POCl3 | Not specified | Small scale | Not purified | Intermediate used directly |

| SNAr coupling with amines | NaH, TBAB | DCM or i-PrOH | Reflux 4–7 hours | 39–70 | Phase transfer catalysis improves yield |

| Buchwald-Hartwig amination | Pd2(dba)3, tBu-Xphos, NaOtBu | MeTHF | 80–100°C, 0.5–8h | 6–78 | Catalyst and ligand critical for success |

| Boc-protection and deprotection | Boc-anhydride, TFA | THF, DCM | RT | 78–99 | For amino-linker preparation |

Analytical Data Supporting Preparation

- Proton NMR (1H NMR) spectra confirm the presence of methyl, isopropyl, and aromatic protons consistent with the target structure.

- LCMS (ES) data show molecular ion peaks corresponding to the expected molecular weights, including isotopic patterns for chlorine (3:1 ratio for ^35Cl/^37Cl).

- Melting points and IR spectra provide additional confirmation of compound purity and identity.

Summary of Key Research Findings

- The use of POCl3 for chlorination is a reliable method to prepare chlorinated pyrimidine intermediates.

- SNAr reactions facilitated by strong bases and phase transfer catalysts enable efficient substitution of the 4-chloro position with 4-chlorophenyl amines.

- Buchwald-Hartwig coupling expands the scope of substituents that can be introduced, allowing for structural diversity.

- The overall synthetic approach balances reaction efficiency, yield, and purity, making it suitable for medicinal chemistry applications.

This detailed analysis synthesizes diverse research findings to provide a comprehensive understanding of the preparation methods for this compound, emphasizing reaction conditions, reagents, and yields critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with hydrogenated sites.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-(4-Chlorophenyl)-6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one exhibits potential as an anti-inflammatory and analgesic agent. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Cancer Research

Recent investigations into the anti-cancer properties of this pyrimidine derivative have yielded encouraging results. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in oncology .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Physical and Chemical Properties

The target compound shares structural similarities with several pyrimidinone derivatives reported in the literature. A comparison of key physical properties is provided below:

*Estimated based on molecular formula C₁₄H₁₅ClN₂O.

Key Observations :

- The target compound lacks the polar pyridinylmethyl group seen in 2c–2f, which likely increases its lipophilicity (logP) compared to these analogs.

- Bulky substituents (e.g., isopropyl in the target vs. pyridinylmethyl in 2c) correlate with higher melting points in analogs (e.g., 2c: 250–252°C), though exact data for the target is unavailable .

Structural and Functional Differences

A. Substituent Effects on Reactivity and Stability

- 4-Chlorophenyl Group: Common in the target compound and 2c/2d, this group enhances electrophilic aromatic substitution resistance and may improve metabolic stability compared to non-halogenated analogs like 2e .

- Isopropyl vs. In contrast, the pyridinylmethyl group in 2c–2f introduces hydrogen-bonding capability, favoring solubility but reducing blood-brain barrier penetration .

- Methyl at Position 6: Present only in the target compound, this group may sterically hinder interactions at the pyrimidinone core, altering binding kinetics compared to unsubstituted analogs.

B. Electronic Effects

- The electron-withdrawing chlorine atom in the 4-chlorophenyl group deactivates the aromatic ring, directing further substitution to meta/para positions. This contrasts with the electron-donating methyl group in 2e, which activates the phenyl ring for ortho/para substitution .

Biological Activity

2-(4-Chlorophenyl)-6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and an isopropyl substituent, suggesting possible interactions with biological targets.

- Molecular Formula : C14H15ClN2O

- Molecular Weight : 262.735 g/mol

- CAS Number : 61442-46-4

- LogP : 3.522 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the interaction with microbial enzymes and receptors, leading to inhibition of growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives:

- Antibacterial Effects : In vitro tests have shown that related compounds exhibit minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties. For instance, pyrimidine derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against these bacteria .

Antifungal Activity

The compound's structural features may also contribute to antifungal activity. Research indicates that similar pyrimidine compounds can inhibit fungal growth effectively, although specific data for this compound is limited.

Study on Structural Variants

A comparative study on various pyrimidine derivatives indicated that modifications in the substituents significantly affect their biological activity. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced antibacterial activity compared to their electron-donating counterparts .

In Vivo Studies

In vivo studies involving related pyrimidines have demonstrated promising results in reducing parasitemia in malaria models, suggesting potential applications in treating parasitic infections . Although direct studies on this compound are yet to be published, these findings underscore the potential of this class of compounds.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2O |

| Molecular Weight | 262.735 g/mol |

| CAS Number | 61442-46-4 |

| LogP | 3.522 |

| Antibacterial MIC Range | 0.0039 - 0.025 mg/mL |

| Antifungal Activity | Not specifically quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.